N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide can be achieved through several synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, typically using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction can produce benzothiazole amines.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For instance, they can inhibit the alpha-glucosidase enzyme, which is involved in carbohydrate metabolism . The compound’s structure allows it to interact with these targets effectively, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide stands out due to its unique combination of benzothiazole and benzamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17ClN2OS |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C22H17ClN2OS/c1-13-7-9-16(17(23)11-13)21(26)24-18-10-8-15(12-14(18)2)22-25-19-5-3-4-6-20(19)27-22/h3-12H,1-2H3,(H,24,26) |
InChI Key |
ZNFJIMNSPBWCFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C)Cl |
Origin of Product |
United States |
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